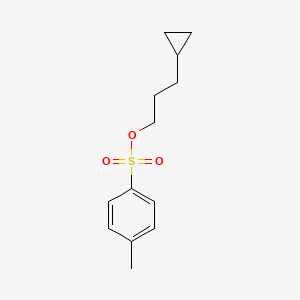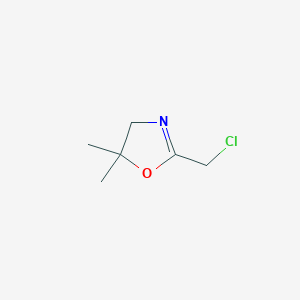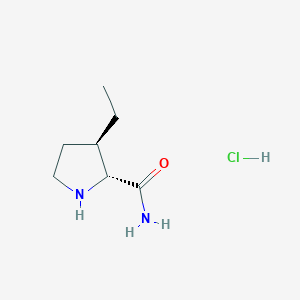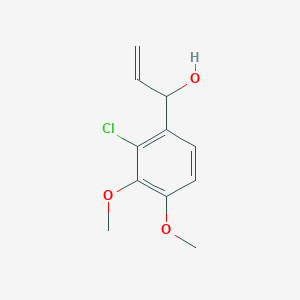![molecular formula C6H4N4O2 B13568801 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13568801.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which leads to the formation of the desired triazolo[1,5-a]pyrimidine system . These reactions typically proceed under mild conditions, such as room temperature, and often involve simple mixing of reagents followed by water extraction and recrystallization.
Analyse Des Réactions Chimiques
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like iron(III) chloride, leading to the formation of different oxidation products . Reduction reactions can be carried out using common reducing agents such as sodium borohydride. Substitution reactions often involve nucleophilic substitution, where the triazolo[1,5-a]pyrimidine ring can be functionalized with various substituents. These reactions are typically carried out under mild conditions and can yield a wide range of derivatives with different biological activities .
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory agent . For example, derivatives of this compound have been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in vitro . In cancer research, this compound derivatives have demonstrated antiproliferative activities against various cancer cell lines, including gastric cancer cells . Additionally, this compound has applications in agricultural chemistry as a potential herbicidal and antifungal agent .
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound exert their anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) activity . In cancer cells, certain derivatives have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, thereby reducing cancer cell proliferation .
Comparaison Avec Des Composés Similaires
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar heterocyclic structures and exhibit comparable biological activities. this compound is unique in its ability to inhibit specific molecular targets, such as COX-2 and the ERK signaling pathway, which may contribute to its distinct therapeutic potential .
Propriétés
Formule moléculaire |
C6H4N4O2 |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c11-5(12)4-1-7-6-8-3-9-10(6)2-4/h1-3H,(H,11,12) |
Clé InChI |
DNDMEGOVRGBLSK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=NC=NN21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13568732.png)




![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)

![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)

![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
